2-Methylchrysene

Catalog No.
S591924
CAS No.
3351-32-4
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylchrysene

CAS Number

3351-32-4

Product Name

2-Methylchrysene

IUPAC Name

2-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3

InChI Key

PJVVBVYEMMJZCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3

Synonyms

2-Methylchrysene;

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3

Environmental Studies:

  • Understanding PAH behavior: Due to its presence in crude oil, 2-methylchrysene serves as a model compound for studying the behavior and fate of PAHs in the environment. Researchers use it to investigate factors like biodegradation, transport, and environmental persistence []. This knowledge aids in understanding the potential impact of oil spills and other environmental contamination events.

Synthesis and Characterization:

  • Developing new synthetic methods: Researchers have explored various methods for synthesizing 2-methylchrysene, including photochemical reactions and traditional organic synthesis techniques []. These studies contribute to the development of new and efficient methods for producing specific PAH isomers, which are crucial for various research applications.
  • Physical and chemical characterization: Studies have been conducted to characterize the physical and chemical properties of 2-methylchrysene, such as its melting point, boiling point, and solubility. This information is essential for understanding its behavior in different environments and designing experiments involving this compound.

Potential Applications:

  • Biomarker studies: Some studies suggest that 2-methylchrysene and other methylated PAHs might be potential biomarkers for specific environmental contamination sources []. However, further research is needed to validate their effectiveness and develop reliable methods for environmental monitoring.

2-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which consists of four fused benzene rings with a methyl group attached at the second position. Its chemical formula is C₁₈H₁₄, and it has a melting point of approximately 230–231 °C. This compound is of significant interest due to its potential environmental impact and biological activity, particularly in relation to its carcinogenic properties .

Typical of polycyclic aromatic hydrocarbons. Notably, it can be oxidized to form chrysenecarboxylic acids using potassium permanganate, demonstrating its reactivity under oxidative conditions . Additionally, photochemical cyclization reactions can yield 2-methylchrysene from stilbenoid precursors, with regioselectivity being controlled by the elimination of an ortho-methoxy group .

Research indicates that 2-methylchrysene exhibits significant biological activity, particularly as a potential carcinogen. It is metabolized in the body to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Studies have shown that its metabolites can induce tumors in laboratory animals, highlighting concerns regarding its presence in environmental matrices such as crude oil .

The synthesis of 2-methylchrysene can be achieved through several methods:

  • Photochemical Cyclization: This method involves the cyclization of stilbenoid compounds under ultraviolet light in the presence of acidic conditions, yielding 2-methylchrysene with regioselectivity .
  • Suzuki Cross-Coupling Reaction: This approach utilizes naphthalene derivatives and brominated compounds to produce phenolic derivatives that can be further converted into 2-methylchrysene .
  • Oxidative Methods: Methylation of chrysene derivatives followed by oxidation can also lead to the formation of 2-methylchrysene .

2-Methylchrysene has applications primarily in research settings. It serves as a model compound for studying the behavior and toxicity of polycyclic aromatic hydrocarbons in environmental science. Its role as a precursor in synthetic organic chemistry also makes it valuable for developing other chemical entities .

Studies have focused on the interactions of 2-methylchrysene with biological systems, primarily examining its metabolic pathways and the formation of DNA adducts. These interactions are critical for understanding its carcinogenic potential and mechanisms of toxicity. Research has shown that metabolites of 2-methylchrysene can interact with cellular macromolecules, leading to mutagenic outcomes .

Several compounds share structural similarities with 2-methylchrysene, including:

  • 1-Methylchrysene
  • 3-Methylchrysene
  • 4-Methylchrysene
  • 5-Methylchrysene

Comparison Table

CompoundStructureCarcinogenicityUnique Features
2-MethylchryseneFour fused benzene rings + CH₃HighStrong DNA adduct formation
1-MethylchryseneSimilar structureModerateLess potent than 2-methylchrysene
3-MethylchryseneSimilar structureModerateDifferent metabolic pathways
4-MethylchryseneSimilar structureLowLess studied; limited data available
5-MethylchryseneSimilar structureModerateKnown for different oxidative products

Uniqueness: The primary distinction of 2-methylchrysene lies in its potent carcinogenic properties compared to other methylated chrysene isomers. Its specific metabolic pathways lead to more significant DNA interactions, making it a focus for toxicological studies .

XLogP3

6.4

UNII

P14NX74FOS

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 1 notifications to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3351-32-4

Wikipedia

2-Methylchrysene

Dates

Modify: 2023-08-15

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